![molecular formula C14H12ClN5OS B3008054 5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034394-02-8](/img/structure/B3008054.png)
5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials available and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it may be quite rigid. The electronegative atoms (such as nitrogen, oxygen, and chlorine) will create regions of high electron density, which could be involved in interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Pharmacological Activities
Antileishmanial Activity:- Compound 13 (a derivative of this compound) exhibits potent in vitro antipromastigote activity against Leishmania major. Molecular simulation studies suggest that it binds favorably to the active site of LmPTR1 (lower binding free energy of -9.8 kcal/mol), a potential drug target for leishmaniasis treatment .
Mechanism of Action
Target of Action
The compound, also known as 5-chloro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide, has been found to have potent antileishmanial and antimalarial activities . It targets Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The compound also acts against the Tobacco Mosaic Virus (TMV) .
Mode of Action
The compound interacts with its targets in a way that inhibits their activity. For instance, in the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . In the case of TMV, the compound acts against the virus with different in vivo and in vitro modes .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted organisms, leading to their inhibition. In the case of Leishmania aethiopica and Plasmodium berghei, the compound disrupts the life cycle of the parasites, thereby inhibiting their growth and proliferation . For TMV, the compound interferes with the replication complexes of the virus, thus inhibiting virus movement .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the targeted organisms. For instance, the compound displayed superior antipromastigote activity against Leishmania aethiopica, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound showed potent activity against TMV .
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its current applications. For example, if it’s being studied as a potential drug, future research might involve testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s being used as a building block in chemical synthesis, future research might involve exploring new reactions or developing more efficient synthesis methods .
properties
IUPAC Name |
5-chloro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c1-20-8-9(6-19-20)13-10(16-4-5-17-13)7-18-14(21)11-2-3-12(15)22-11/h2-6,8H,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJAMOVWUZXKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide |
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